Rebaudioside E

説明

レバウディオサイド E は、ステビア・レバウディアナの葉から抽出される天然甘味料であるステビオシド配糖体のマイナーな成分の1つです。 1977年に初めて単離および同定されました。 レバウディオサイド E は、ショ糖の約150〜200倍の甘味強度を持つことで知られています。 レバウディオサイド E は、レバウディオサイド D やレバウディオサイド M などの他のステビオシド配糖体の生合成の前駆体でもあります .

作用機序

レバウディオサイド E は、主に舌の甘味受容体との相互作用を通じて効果を発揮します。 分子標的は、Gタンパク質共役型受容体ファミリーに属する T1R2 および T1R3 受容体です。 レバウディオサイド E は、これらの受容体に結合すると、甘味シグナル伝達経路を活性化し、甘味の知覚につながります .

類似の化合物:

- ステビオシド

- レバウディオサイド A

- レバウディオサイド B

- レバウディオサイド C

- レバウディオサイド D

- レバウディオサイド F

- ルブソシド

- ステビオルビオシド

比較: レバウディオサイド E は、甘味強度と味のプロファイルのバランスにおいてユニークです。 レバウディオサイド A は、より豊富で広く使用されていますが、レバウディオサイド E は、苦味と後味が少ない、異なる甘味プロファイルを提供します。 これは、天然甘味料の配合において貴重な成分となります .

レバウディオサイド E の独特なグリコシル化パターンも、他のステビオシド配糖体とは異なる独自の特性に貢献しています。 レバウディオサイド D やレバウディオサイド M などの次世代甘味料の合成における前駆体としての能力は、天然甘味料分野におけるその重要性をさらに強調しています .

生化学分析

Biochemical Properties

Rebaudioside E plays a significant role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes and proteins during its biosynthesis and metabolism. One of the key enzymes involved in the biosynthesis of this compound is UDP-glucosyltransferase UGTSL2, which catalyzes the glucosylation of stevioside to produce this compound . This enzyme specifically adds glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, this compound interacts with taste receptors on the tongue, particularly the sweet taste receptor T1R2/T1R3, which is responsible for its intense sweet taste .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a crucial role in regulating glucose homeostasis and insulin secretion. Furthermore, this compound has been found to modulate the activity of certain genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and receptors. This compound binds to the sweet taste receptor T1R2/T1R3 on the tongue, activating the receptor and triggering a signal transduction cascade that results in the perception of sweetness . Additionally, this compound can interact with bitter taste receptors, such as TAS2R4 and TRPM5, which are involved in the release of GLP-1 from enteroendocrine cells . These interactions highlight the dual role of this compound in both sweet and bitter taste signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal storage conditions, but it can degrade under acidic or high-temperature conditions . Long-term studies have shown that this compound maintains its sweetening properties over extended periods, making it suitable for use in various food and beverage products . Its stability and degradation can be influenced by the presence of other ingredients, such as flavorings or coloring agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is generally well-tolerated at recommended doses, with no significant adverse effects on glucose homeostasis, blood pressure, or inflammation . At higher doses, this compound may cause gastrointestinal discomfort and alterations in gut microbiota composition . These findings suggest that while this compound is safe for consumption at moderate levels, excessive intake may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of this compound involves the glucosylation of stevioside by UDP-glucosyltransferase UGTSL2 . This process results in the addition of glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, this compound can be metabolized by gut microbiota, leading to the production of steviol, which is further metabolized and excreted .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it undergoes further metabolism . This compound can also interact with specific transporters and binding proteins, facilitating its distribution within the body. Studies have shown that this compound is primarily localized in the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. This compound is primarily localized in the cytoplasm of cells, where it interacts with various enzymes and proteins involved in its metabolism . Additionally, this compound can be transported to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it undergoes further processing and modification . These subcellular localizations are essential for the proper functioning and regulation of this compound within cells.

準備方法

合成経路および反応条件: レバウディオサイド E は、ステビオシドから酵素的バイオ変換によって合成できます。 このプロセスには、トマト (Solanum lycopersicum)由来の UDP-グルコシルトランスフェラーゼ UGTSL2 とジャガイモ (Solanum tuberosum)由来のスクロースシンターゼ StSUS1 を使用します。 典型的なバイオ変換反応では、20 g/L のステビオシドが 24 時間で 15.92 g/L のレバウディオサイド E に変換されます .

工業的生産方法: レバウディオサイド E の工業的生産は、通常、ステビア・レバウディアナの葉からステビオシド配糖体を抽出する工程、続いて親水性相互作用液体クロマトグラフィー (HILIC) などの精製工程を行います。 特定の樹脂と最適化されたクロマトグラフィー条件を使用すると、レバウディオサイド E の高純度と高収率を実現できます .

化学反応の分析

反応の種類: レバウディオサイド E は、主にグリコシル化反応を受けます。 ステビオシドからレバウディオサイド E へのバイオ変換には、ステビオール骨格へのグルコース単位の付加が含まれます。

一般的な試薬と条件: 酵素的変換では、UDP-グルコシルトランスフェラーゼとスクロースシンターゼを触媒として使用します。 反応条件は通常、酵素活性を最適化するために、制御された温度と pH を含みます .

主要な生成物: グリコシル化反応の主要な生成物は、レバウディオサイド E 自体です。 さらなるグリコシル化により、レバウディオサイド D やレバウディオサイド M などの他のステビオシド配糖体が生成される可能性があります .

4. 科学研究への応用

レバウディオサイド E は、いくつかの科学研究への応用があります:

化学: 他のステビオシド配糖体の合成のための前駆体として使用されます。

生物学: 研究では、血糖値降下作用、降圧作用、抗炎症作用、抗腫瘍作用、免疫調節作用の可能性が調査されています.

医学: 高甘味度は、糖尿病患者や肥満患者にとって貴重なノンカロリー甘味料となります。

産業: レバウディオサイド E は、食品および飲料業界で、味を損なうことなくカロリー含有量を減らすための天然甘味料として使用されています.

科学的研究の応用

Rebaudioside E has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other steviol glycosides.

Medicine: Its high-intensity sweetness makes it a valuable non-caloric sweetener for diabetic and obese patients.

類似化合物との比較

- Stevioside

- Rebaudioside A

- Rebaudioside B

- Rebaudioside C

- Rebaudioside D

- Rebaudioside F

- Rubusoside

- Steviolbioside

Comparison: Rebaudioside E is unique in its balance of sweetness intensity and taste profile. While rebaudioside A is more abundant and widely used, this compound offers a different sweetness profile with less bitterness and aftertaste. This makes it a valuable component in the formulation of natural sweeteners .

This compound’s distinct glycosylation pattern also contributes to its unique properties compared to other steviol glycosides. Its ability to serve as a precursor for the synthesis of next-generation sweeteners like rebaudioside D and rebaudioside M further highlights its importance in the field of natural sweeteners .

生物活性

Rebaudioside E (Reb E) is a natural sweetener derived from the leaves of Stevia rebaudiana, a plant known for its high content of steviol glycosides. This compound has garnered attention not only for its sweetness but also for its potential biological activities, including effects on glucose metabolism, antioxidant properties, and overall safety profile. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a steviol glycoside, which are compounds that exhibit sweetness and are used as sugar substitutes. Reb E is one of the minor components of steviol glycosides, first isolated in 1977. It is noted for its high sweetness intensity and low caloric content, making it an attractive option for food and beverage applications.

1. Effects on Glucose Metabolism

Research indicates that this compound may influence glucose metabolism positively. A study highlighted that steviol glycosides, including Reb E, can enhance insulin-mediated glucose transport in skeletal muscle cells. This effect is attributed to the activation of the PI3K/Akt signaling pathway, which plays a crucial role in glucose uptake and metabolism.

Table 1: Summary of Glucose Metabolism Studies Involving this compound

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| Rats | 125 mg/kg | Increased insulin sensitivity and glucose transport in skeletal muscle. | |

| Human Cells | N/A | Enhanced GLUT translocation via PI3K/Akt pathway activation. |

2. Antioxidant Properties

Reb E has demonstrated antioxidant activities that may protect against oxidative stress. In vitro studies have shown that it can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase. This property suggests potential benefits in mitigating oxidative damage in various biological systems.

Table 2: Antioxidant Activity of this compound

| Study | Model | Observations |

|---|---|---|

| Murine Models | Upregulation of Nrf2 and reduced oxidative markers following Reb E treatment. | |

| Fish Models | Controlled lipoperoxidation and protein carbonylation effectively. |

3. Safety Profile

The safety of this compound has been evaluated through various studies, confirming its Generally Recognized As Safe (GRAS) status by regulatory bodies like the FDA. A comprehensive assessment indicated no significant adverse effects at typical consumption levels.

Table 3: Safety Assessment of this compound

Case Study 1: Insulin Sensitivity Improvement

A controlled study involving insulin-resistant rats demonstrated that administration of this compound significantly improved insulin sensitivity compared to a control group receiving no treatment. The results indicated enhanced glucose uptake in muscle tissues, suggesting potential therapeutic applications for diabetes management.

Case Study 2: Antioxidant Effects in Cardiac Health

In another study focusing on cardiac fibroblasts exposed to oxidative stress, this compound was shown to enhance cell viability and reduce markers of oxidative damage. This finding supports the hypothesis that Reb E may have protective effects on heart health.

特性

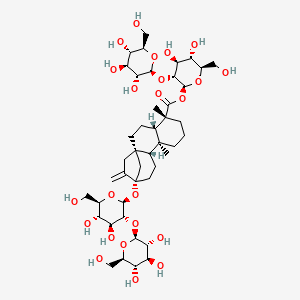

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLCWNUIHGPAJY-SFUUMPFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019861 | |

| Record name | Rebaudioside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63279-14-1 | |

| Record name | Rebaudioside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63279-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063279141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693TGS3OHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。